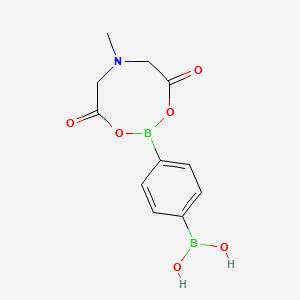

Benzene-1,4-diboronic acid mono-MIDA ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13B2NO6/c1-14-6-10(15)19-13(20-11(16)7-14)9-4-2-8(3-5-9)12(17)18/h2-5,17-18H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUGTOKUNBZXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)B(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13B2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675340 | |

| Record name | [4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104665-01-1 | |

| Record name | [4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzene-1,4-diboronic Acid Mono-MIDA Ester

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of Benzene-1,4-diboronic acid mono-MIDA ester, a key building block in modern organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying principles of N-methyliminodiacetic acid (MIDA) boronate chemistry, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot with a foundational understanding. We will explore the strategic advantages of MIDA protection, detail a robust synthetic workflow, and provide field-proven insights for successful execution.

The Strategic Imperative for MIDA Boronates in Iterative Synthesis

Boronic acids are cornerstones of contemporary organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This transformation allows for the efficient construction of carbon-carbon bonds, a process fundamental to the assembly of pharmaceuticals, agrochemicals, and advanced materials. However, the utility of boronic acids is often hampered by their inherent instability. Many are prone to decomposition via protodeboronation or trimerization to form boroxines, which can complicate storage, handling, and reaction efficiency.[3][4]

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a powerful solution to these challenges.[5][6] By chelating the boronic acid with the trivalent MIDA ligand, the boron center is transformed from a reactive, sp²-hybridized trigonal planar geometry to a stable, sp³-hybridized tetrahedral state.[2][7] This structural change effectively "masks" the boronic acid's reactivity under a wide range of anhydrous synthetic conditions, including the Suzuki-Miyaura cross-coupling itself.[4][8][9]

Key advantages of MIDA boronates include:

-

Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term benchtop storage.[5][8]

-

Chromatographic Compatibility: Unlike many boronic acids and their trifluoroborate salts, MIDA boronates are universally compatible with silica gel chromatography, enabling straightforward purification and reaction monitoring.[4][8][10]

-

Orthogonal Deprotection: The MIDA protecting group is robust to many synthetic reagents yet can be readily cleaved under mild aqueous basic conditions to regenerate the free boronic acid in situ.[4][10][11]

This unique combination of stability and controlled reactivity makes bifunctional building blocks like this compound exceptionally valuable. They serve as ideal linchpins for iterative cross-coupling (ICC), allowing for the sequential, site-selective elaboration of a molecular scaffold—a strategy analogous to the automated solid-phase synthesis of peptides and oligonucleotides.[5][7][12]

Synthetic Strategy: A Two-Step Approach

The most reliable and controlled synthesis of the target mono-MIDA ester involves a two-stage process: the exhaustive protection of both boronic acid moieties followed by a carefully controlled selective mono-deprotection. This strategy avoids the statistical mixtures that would arise from attempting a direct mono-protection of the starting di-acid.

Caption: Overall synthetic workflow for the preparation of the target mono-MIDA ester.

Detailed Experimental Protocol

Part 1: Synthesis of Benzene-1,4-diboronic acid-bis-MIDA ester

This procedure utilizes the modern and highly effective MIDA anhydride method, which offers milder conditions and avoids the need for high-temperature water removal associated with traditional Dean-Stark protocols.[13][14] MIDA anhydride serves as both the ligand source and an in situ desiccant.[14]

Materials & Equipment:

-

Benzene-1,4-diboronic acid

-

N-Methyliminodiacetic acid (MIDA) anhydride

-

Anhydrous 1,4-Dioxane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard filtration and solvent evaporation equipment

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Benzene-1,4-diboronic acid (1.00 g, 6.03 mmol, 1.0 equiv).

-

Reagent Addition: Add MIDA anhydride (4.74 g, 36.2 mmol, 6.0 equiv, 3.0 equiv per boronic acid). Expertise Note: A significant excess of MIDA anhydride is used to drive the reaction to completion and act as an internal desiccant, precipitating insoluble MIDA as a byproduct.[10]

-

Inert Atmosphere: Cap the flask with a septum, evacuate, and backfill with nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (30 mL, to achieve approx. 0.2 M concentration) via syringe. The mixture will form a suspension.

-

Heating: Immerse the flask in a preheated oil bath at 70 °C and stir vigorously for 24 hours. A white precipitate (MIDA) will form as the reaction progresses.

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Add diethyl ether (50 mL) to the crude solid and stir vigorously for 15 minutes to triturate the product.

-

Collect the solid by vacuum filtration, washing the filter cake with two portions of diethyl ether (20 mL each). This removes unreacted MIDA anhydride and other soluble impurities.

-

-

Purification: The resulting white solid, Benzene-1,4-diboronic acid-bis-MIDA ester[15], is often of sufficient purity for the next step. If further purification is needed, it can be recrystallized or subjected to silica gel chromatography. A typical yield is >90%.

Part 2: Selective Mono-deprotection to this compound

The success of this step hinges on precise control over stoichiometry and reaction time to favor the formation of the mono-deprotected product over the fully deprotected diacid.

Caption: The reversible protection/deprotection equilibrium of MIDA boronates.

Materials & Equipment:

-

Benzene-1,4-diboronic acid-bis-MIDA ester

-

Tetrahydrofuran (THF)

-

1 M Sodium hydroxide (NaOH) aqueous solution

-

1 M Hydrochloric acid (HCl) aqueous solution

-

Ethyl acetate

-

Brine solution

-

Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

-

Dissolution: Dissolve the Benzene-1,4-diboronic acid-bis-MIDA ester (1.00 g, 2.58 mmol, 1.0 equiv) in THF (25 mL) in a round-bottom flask at room temperature.

-

Controlled Hydrolysis: Add 1 M NaOH(aq) (2.58 mL, 2.58 mmol, 1.0 equiv) dropwise to the stirring solution. Trustworthiness Note: The use of exactly one equivalent of base is critical for selectivity. The reaction should be monitored closely.

-

Reaction Monitoring: Monitor the reaction progress every 5-10 minutes by TLC or LC-MS. The desired mono-MIDA ester will be an intermediate polarity spot between the non-polar bis-MIDA starting material and the highly polar diacid byproduct. The reaction is typically complete within 30-60 minutes at room temperature.

-

Quenching: Once monitoring indicates optimal formation of the mono-product, quench the reaction by adding 1 M HCl(aq) to neutralize the base and adjust the pH to ~5-6.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (25 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each).

-

Washing & Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product must be purified by silica gel column chromatography.

-

"Catch and Release" Protocol: This unique property of MIDA boronates allows for a highly efficient purification.[6][10]

-

Load the crude material onto a silica gel column in a minimally eluting solvent like diethyl ether or a hexanes/ethyl acetate mixture.

-

Wash the column thoroughly with this solvent to elute non-MIDA containing impurities. The MIDA-containing compounds will remain adsorbed ("caught") at the top of the column.

-

Switch the eluent to pure THF to "release" and elute the MIDA-boronates. The mono-MIDA ester will elute, well-separated from any remaining bis-MIDA starting material.

-

-

The purified this compound is obtained as a white solid. A typical yield is 60-75%.

-

Summary of Reaction Parameters

| Parameter | Step 1: Bis-Protection | Step 2: Mono-Deprotection |

| Key Reagent | MIDA Anhydride | 1 M Sodium Hydroxide (aq) |

| Equivalents | 1.0 (Di-acid), 6.0 (Anhydride) | 1.0 (Bis-MIDA), 1.0 (NaOH) |

| Solvent | Anhydrous 1,4-Dioxane | Tetrahydrofuran (THF) / Water |

| Temperature | 70 °C | Room Temperature (approx. 23 °C) |

| Time | 24 hours | 30 - 60 minutes (Monitored) |

| Typical Yield | >90% | 60 - 75% |

| Purification Method | Filtration/Trituration | Silica Gel Chromatography ("Catch & Release") |

Conclusion and Outlook

The synthesis of this compound is a robust and reproducible process that provides access to a highly versatile bifunctional building block. The stability and unique reactivity profile conferred by the MIDA protecting group are central to its utility in advanced synthetic applications, particularly in the iterative construction of complex small molecules for drug discovery and materials science.[7] By understanding the core principles of MIDA boronate chemistry—the sp³-hybridized stability and the controlled, mild deprotection—researchers are well-equipped to employ this powerful tool in their synthetic endeavors.

References

- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.

- Organic Syntheses Procedure.Organic Syntheses.

- MIDA Boronate: A New Organo-boron Reagent.BLDpharm.

- General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids.

- A Mild and Simple Method for Making MIDA Boron

- MIDA boronates are hydrolysed fast and slow by two different mechanisms.

- One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis.

- A Convenient, Rapid, Conventional Heating Route to MIDA Boron

- MIDA Boron

- A Mild Method for Making MIDA Boronates.

- Recent advances in the synthesis and reactivity of MIDA boron

- Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies.University of East Anglia.

- MIDA-protected Boron

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.Journal of the American Chemical Society.

- Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates.

- Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates.Journal of the American Chemical Society.

- This compound.ChemicalBook.

- Benzene-1,4-diboronic acid-bis-MIDA ester.Sigma-Aldrich.

- From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.

Sources

- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benzene-1,4-diboronic acid-bis-MIDA ester | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Benzene-1,4-diboronic acid mono-MIDA ester

This guide provides a comprehensive overview of the physico-chemical properties, characterization, and handling of Benzene-1,4-diboronic acid mono-MIDA ester. It is intended for researchers, chemists, and drug development professionals who utilize this unique bifunctional reagent in small molecule synthesis.

Introduction: The Strategic Value of Asymmetric Boron Protection

Boronic acids are foundational pillars of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent reactivity and propensity for side reactions like protodeboronation and trimerization into boroxines can complicate their use, especially in complex, multi-step syntheses.[1][2] The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provided a transformative solution.[1][2] By chelating the boron atom, the MIDA ligand rehybridizes it from a reactive sp² state to a stable, tetrahedral sp³ state, effectively "switching off" its reactivity.[1] This protection is robust, rendering the boron moiety stable to a wide range of reagents and purification techniques like silica gel chromatography.[2][3] Crucially, the MIDA group can be selectively cleaved under mild aqueous basic conditions to liberate the free boronic acid in situ.[4][5]

This compound represents a particularly strategic building block. It possesses two distinct boron functionalities on a rigid phenyl scaffold: one "active" boronic acid ready for immediate reaction, and one "protected" MIDA boronate poised for subsequent transformation. This asymmetry is the key to its utility, enabling programmed, sequential cross-coupling reactions from a single, shelf-stable reagent.

Core Physico-Chemical Properties

Understanding the fundamental properties of a reagent is critical for its effective application in synthesis and for the development of robust analytical methods.

Structure and Identification

The defining feature of this molecule is the benzene ring substituted at the 1- and 4-positions with a boronic acid (-B(OH)₂) group and a MIDA-protected boronate ester, respectively.

// Connections P1 -> B1 [lhead=cluster_MIDA]; P4 -> B2 [lhead=cluster_BA]; } caption="Chemical Structure of the Topic Compound"

Caption: Structure of this compound.

Quantitative Data Summary

The following table summarizes key computed and reported properties for this compound.

| Property | Value | Source |

| CAS Number | 1104665-01-1 | [6][] |

| Molecular Formula | C₁₁H₁₃B₂NO₆ | [][8] |

| Molecular Weight | 276.85 g/mol | [] |

| Appearance | White solid | [8] |

| Purity | Typically ≥95% | [][8] |

| IUPAC Name | [4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid | [] |

| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)B(O)O | [] |

| InChI Key | RXUGTOKUNBZXQV-UHFFFAOYSA-N | [] |

Stability and Handling

Hydrolytic Stability of the MIDA Ester

The stability of the MIDA boronate is paramount to its function as a protecting group. Mechanistic studies have revealed two distinct pathways for its hydrolysis: a fast, base-mediated mechanism and a much slower, neutral mechanism.[4][9][10]

-

Base-Mediated Hydrolysis (Fast): This is the productive deprotection pathway. It proceeds via a rate-limiting attack of a hydroxide ion on one of the MIDA ester's carbonyl carbons.[10] This is why treatment with aqueous NaOH (e.g., 1M) at room temperature leads to rapid cleavage, typically within minutes.[4]

-

Neutral Hydrolysis (Slow): This pathway involves the rate-limiting cleavage of the dative B-N bond by a small cluster of water molecules.[10] It is significantly slower, often requiring hours at elevated temperatures with weaker bases like K₃PO₄.[4]

This dramatic difference in hydrolysis rates under different basic conditions is the cornerstone of the MIDA boronate platform, allowing for controlled, stepwise reactions.[4][9] For practical purposes, the MIDA ester is stable to many acidic conditions and standard anhydrous cross-coupling conditions (e.g., Pd catalyst, base like Cs₂CO₃ in organic solvent) at temperatures up to 80°C.[1][4]

Stability of the Free Boronic Acid

The unprotected boronic acid moiety on the molecule is susceptible to the typical reactivity of its class, primarily dehydration to form cyclic boroxine anhydrides. This equilibrium is often influenced by the presence of water and the solid-state packing of the material. It's important to note that for most applications, the presence of the boroxine does not impede reactivity in subsequent cross-coupling reactions, as it readily hydrolyzes back to the monomeric boronic acid under reaction conditions.

Recommended Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place to minimize hydrolysis of the free boronic acid and potential degradation.[11]

-

Handling: As with all chemical reagents, handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Avoid creating dust. The compound is intended for research and development purposes.[8]

Experimental Characterization Protocols

Verifying the identity and purity of this compound is crucial before its use in synthesis. The asymmetric nature of the molecule gives rise to a distinct analytical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation.

Protocol: ¹H and ¹¹B NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily solubilizes the compound and allows for the observation of the exchangeable -OH protons of the boronic acid.

-

¹H NMR Acquisition:

-

Expected Signals:

-

Aromatic Region (7.0-8.0 ppm): Two distinct sets of doublets corresponding to the protons on the 1,4-disubstituted benzene ring. The asymmetry of the molecule will make these signals distinct.

-

MIDA Methylene Protons (3.5-4.5 ppm): The two CH₂ groups of the MIDA ligand are diastereotopic due to the rigid, bicyclic structure. This results in two distinct signals, often appearing as a pair of doublets (an AB quartet).[12]

-

MIDA Methyl Proton (2.5-3.0 ppm): A sharp singlet corresponding to the N-CH₃ group.[12]

-

Boronic Acid Protons (~8.0-8.5 ppm): A broad singlet for the B(OH)₂ protons, which will exchange with D₂O.

-

-

-

¹¹B NMR Acquisition:

-

Rationale: ¹¹B NMR is highly informative for boron-containing compounds. The chemical shift is very sensitive to the coordination state of the boron atom.

-

Expected Signals:

-

MIDA Boronate (~ δ 10-12 ppm): A relatively sharp signal characteristic of a tetracoordinate, sp³-hybridized boron atom.[12]

-

Boronic Acid (~ δ 28-32 ppm): A broader signal in the region typical for a tricoordinate, sp²-hybridized boronic acid.

-

-

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing purity and monitoring reaction progress. The key challenge in analyzing boronic esters is preventing on-column hydrolysis.[13]

Caption: General HPLC Workflow for Purity Analysis.

Protocol: Reversed-Phase HPLC for Purity Assessment

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.

-

Sample Preparation:

-

Expert Insight: To minimize pre-analysis hydrolysis, prepare samples in an aprotic solvent like acetonitrile immediately before injection.[13] Avoid aqueous or protic alcoholic diluents.

-

Prepare a stock solution at ~1 mg/mL and dilute as necessary.

-

-

Mobile Phase:

-

A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

-

B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Rationale: The acidic modifier helps to suppress the ionization of the boronic acid, leading to better peak shape. For particularly sensitive esters, high pH mobile phases (pH > 10) can sometimes be used to stabilize the ester, but this requires a pH-stable column.[13]

-

-

Method:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.

-

-

Expected Result: A major peak for the title compound. Potential minor peaks could include Benzene-1,4-diboronic acid (from hydrolysis of the MIDA ester) or the corresponding bis-MIDA ester (a potential impurity from synthesis).

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

-

Analysis Mode:

-

Positive Ion Mode [M+H]⁺: This is the most common mode. The expected exact mass for [C₁₁H₁₄B₂NO₆]⁺ would be calculated.

-

Negative Ion Mode [M-H]⁻: This mode can also be effective, detecting the deprotonated boronic acid.

-

-

Interpretation: The presence of a peak corresponding to the calculated exact mass of the title compound confirms its identity.

Conclusion

This compound is a sophisticated and highly valuable building block for iterative synthesis. Its unique combination of a reactive boronic acid and a robustly protected MIDA boronate allows for controlled, sequential bond formation. A thorough understanding of its physico-chemical properties—particularly the dual-mechanism hydrolysis of the MIDA ester—is essential for its successful application. The analytical protocols outlined in this guide provide a framework for researchers to confidently verify the structure and purity of this reagent, ensuring reproducibility and success in their synthetic endeavors.

References

-

Lee, J. C. H., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link][4][9][10]

-

Ballmer, S. G., Gillis, E. P., & Burke, M. D. (2009). B-PROTECTED HALOBORONIC ACIDS FOR ITERATIVE CROSS-COUPLING. Organic Syntheses, 86, 344-359. [Link][14]

-

Singh, U. K., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56, 10199-10213. [Link][15]

-

Dick, G. R., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-111. [Link][5]

-

Luxe, C., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Supporting Information. [Link][12]

-

Buntz, A. G., et al. (2017). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 142, 193-200. [Link][13]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1104665-01-1 [chemicalbook.com]

- 8. This compound, CasNo.1104665-01-1 Suzhou SuKaiLu Chemical Technology Co., Ltd. China (Mainland) [sukailuchem.lookchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Molecular Structure and Applications of Benzene-1,4-diboronic acid mono-MIDA ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Building Block

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the demand for stable, versatile, and readily manipulable building blocks is paramount. Benzene-1,4-diboronic acid mono-MIDA ester has emerged as a significant player in this context, offering a unique combination of stability and reactivity that addresses long-standing challenges in cross-coupling chemistry. This bifunctional reagent, featuring a free boronic acid at one terminus and a protected boronic acid at the other, is a cornerstone of the iterative cross-coupling (ICC) strategies that are revolutionizing the synthesis of complex small molecules.[1]

The innovation of protecting boronic acids as their N-methyliminodiacetic acid (MIDA) esters has been a transformative development.[2] Boronic acids, while being exceptionally useful nucleophiles in Suzuki-Miyaura cross-coupling reactions, are often prone to decomposition through pathways such as protodeboronation, oxidation, and trimerization into boroxines.[3] This inherent instability can lead to poor yields, difficult purification, and limited shelf-life, particularly for heteroaromatic, vinyl, and cyclopropyl boronic acids.[3] The MIDA ligand, by forming a stable, tetracoordinate boronate complex, effectively shields the vacant p-orbital of the boron atom, rendering it inert to the conditions of anhydrous cross-coupling.[2][4] This protection is readily cleaved under mild aqueous basic conditions, allowing for the controlled, sequential unmasking and reaction of the boronic acid functionality.[5] This guide provides an in-depth exploration of the molecular structure, synthesis, and applications of this compound, highlighting its role in advancing the synthesis of complex molecular architectures.

Molecular Structure and Characterization

This compound, with the chemical formula C₁₁H₁₃B₂NO₆ and a molecular weight of 276.85 g/mol , possesses a unique asymmetric structure that is central to its utility.[] Its IUPAC name is [4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]boronic acid.[]

}

Caption: Structure of this compound.While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies of other MIDA boronates reveal key structural features. The boron atom of the MIDA ester is tetracoordinate and sp³-hybridized, residing in a strained bicyclic system formed by the tridentate MIDA ligand.[4] This coordination geometry is crucial for its stability, as it eliminates the vacant p-orbital that is the site of reactivity in free boronic acids.[2] Variable temperature NMR studies have shown that the MIDA framework is conformationally rigid in solution.[7]

Spectroscopic Characterization:

The structural features of this compound can be confirmed by a combination of spectroscopic techniques. While a definitive, published spectrum for this specific molecule is elusive, the expected spectral data can be predicted based on the known properties of its constituent parts and related MIDA boronates.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 1,4-disubstituted benzene ring, typically as two doublets in the region of 7.5-8.0 ppm. The methylene protons of the MIDA ligand would likely appear as two diastereotopic doublets due to the rigid bicyclic structure, and the N-methyl group would present as a singlet.

-

¹³C NMR: The carbon NMR would show signals for the aromatic carbons, with the carbon attached to the boron atoms being characteristically broad. The carbonyl carbons of the MIDA ester would resonate downfield, and the methylene and methyl carbons of the MIDA ligand would appear in the aliphatic region.

-

¹¹B NMR: This is a particularly informative technique for studying boronic acids and their esters. The sp²-hybridized boron of the free boronic acid would exhibit a broad signal around 30 ppm. In contrast, the sp³-hybridized boron of the MIDA boronate is expected to show a sharper signal at a higher field, typically in the range of 10-15 ppm.[8][9]

Synthesis and Stability

The synthesis of this compound is conceptually straightforward, involving the selective protection of one of the two boronic acid groups of benzene-1,4-diboronic acid with N-methyliminodiacetic acid. The classical method for this transformation involves a dehydrative condensation reaction, often requiring high temperatures and azeotropic removal of water using a Dean-Stark apparatus.[10]

A significant advancement in the synthesis of MIDA boronates is the use of MIDA anhydride.[10] This reagent allows for the reaction to be carried out under much milder conditions (e.g., 70 °C in dioxane), avoiding the harsh, high-temperature, acidic conditions of the Dean-Stark method which can be detrimental to sensitive substrates.[7]

}

Caption: General workflow for the synthesis of this compound.Enhanced Stability of MIDA Boronates:

The primary advantage of converting a boronic acid to its MIDA ester is the dramatic increase in stability. This is not merely an anecdotal observation; quantitative studies have demonstrated the superior shelf-life of MIDA boronates compared to their corresponding free boronic acids.

| Compound Class | Boronic Acid (% remaining after 15 days) | MIDA Boronate (% remaining after ≥60 days) |

| 2-Furan | Low | >95% |

| 2-Pyrrole | Low | >95% |

| 2-Indole | 14% | >95% |

| Vinyl | Low | >95% |

| Cyclopropyl | Low | >95% |

| (Data adapted from a study on the benchtop stability of various boronic acids and their MIDA esters under air)[3] |

This enhanced stability extends to a wide range of reaction conditions. MIDA boronates have been shown to be compatible with strongly acidic and oxidizing reagents, such as triflic acid and even Jones oxidation, under which the corresponding free boronic acids and other boronic esters decompose.[11] This robustness allows for extensive synthetic manipulations on other parts of a molecule while the MIDA-protected boronic acid remains intact.[11]

The hydrolytic stability of MIDA boronates is also a key feature. While they are readily deprotected with aqueous sodium hydroxide (typically in less than 10 minutes at room temperature), they exhibit significantly slower hydrolysis rates with weaker bases like potassium phosphate.[3][12] This differential reactivity is the cornerstone of the "slow-release" strategy in Suzuki-Miyaura couplings, where the gradual in-situ generation of the reactive boronic acid minimizes its decomposition and leads to higher coupling yields.[3] Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis: a fast, base-mediated mechanism involving nucleophilic attack at a MIDA carbonyl, and a slower, neutral mechanism involving rate-limiting B-N bond cleavage by a water cluster.[5]

Applications in Drug Discovery and Complex Molecule Synthesis

The unique properties of this compound make it an invaluable tool for the synthesis of complex organic molecules, with significant implications for drug discovery and materials science. Its bifunctional nature allows it to act as a linchpin, connecting two different molecular fragments in a controlled and sequential manner through iterative cross-coupling.

}

Caption: Iterative cross-coupling workflow using this compound.This iterative approach has been successfully employed in the total synthesis of numerous natural products and the creation of libraries of drug-like molecules. For instance, bifunctional MIDA boronates have been instrumental in the synthesis of polyene natural products like Ratanhine and Peridinin, as well as the drug candidate C35deOAmB, a derivative of Amphotericin B.[12] The ability to construct complex molecular frameworks in a modular and predictable fashion, akin to solid-phase peptide synthesis, is a paradigm shift in small molecule synthesis, and this compound is a key enabler of this technology.[13]

Experimental Protocol: Synthesis of a Biaryl Compound via Iterative Cross-Coupling

The following is a representative, generalized protocol for the use of this compound in a sequential Suzuki-Miyaura cross-coupling.

Step 1: First Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the first aryl halide (Aryl-X, 1.0-1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and an anhydrous base (e.g., K₃PO₄, 3.0 equiv.).

-

Add anhydrous solvent (e.g., dioxane or toluene).

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the MIDA-protected biaryl intermediate.

Step 2: MIDA Deprotection

-

Dissolve the purified MIDA-protected biaryl in a suitable solvent (e.g., THF or methanol).

-

Add an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃).

-

Stir the mixture at room temperature for 10-30 minutes until deprotection is complete (monitor by TLC or LC-MS).

-

Acidify the reaction mixture with aqueous acid (e.g., 1 M HCl) to a pH of ~2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the biaryl boronic acid.

Step 3: Second Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere, add the biaryl boronic acid from Step 2 (1.0 equiv.), the second aryl halide (Aryl'-Y, 1.0-1.2 equiv.), a palladium catalyst, and a base.

-

Add a suitable solvent system (e.g., dioxane/water).

-

Heat the reaction mixture and monitor its progress.

-

Upon completion, perform an aqueous workup and purify the final triaryl product by column chromatography or recrystallization.

Conclusion

This compound stands as a testament to the power of strategic protecting group chemistry in overcoming fundamental challenges in organic synthesis. Its robust stability, coupled with the ability to controllably release the reactive boronic acid functionality, has made it a highly valuable and versatile building block. For researchers in drug discovery and materials science, this reagent and the broader class of MIDA boronates offer a reliable and efficient platform for the construction of complex molecular architectures through iterative cross-coupling. As the demand for more sophisticated small molecules continues to grow, the importance of enabling reagents like this compound will undoubtedly increase, paving the way for new discoveries and innovations.

References

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

-

Chem-Station. (2014, February 9). MIDA boronate. Chem-Station Int. Ed. [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 134(17), 7331–7334. [Link]

-

Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of Unstable Boronic Acids. Journal of the American Chemical Society, 129(22), 6716–6717. [Link]

-

Dick, G. R., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-110. [Link]

-

Piatek, P., & Jurczak, J. (2011). 11B NMR as a Tool for the Characterization of Boronate Esters. Current Organic Chemistry, 15(14), 2349–2366. [Link]

-

Cole, T. E. 11B NMR Chemical Shifts. San Diego State University. [Link]

-

National Center for Biotechnology Information. 1,4-Benzenediboronic acid. PubChem. [Link]

-

Li, J., & Burke, M. D. (2011). Pinene-derived MIDA boronates: a new class of chiral building blocks for stereocontrolled synthesis. Journal of the American Chemical Society, 133(35), 13774–13777. [Link]

-

Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. [Link]

-

National Center for Biotechnology Information. 1,4-Benzenediboronic acid. PubChem. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]

-

Lin, Y. A., et al. (2016). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 8(9), 328. [Link]

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

-

Nandi, S., & Chattopadhyay, S. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(82), 12301-12314. [Link]

-

ResearchGate. X-ray crystal structure of acetoxy MIDA boronate (5s). [Link]

Sources

- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]

- 7. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

stability and storage of Benzene-1,4-diboronic acid mono-MIDA ester

An In-Depth Technical Guide to the Stability and Storage of Benzene-1,4-diboronic acid mono-MIDA ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Stable Boronic Acid Surrogate

Boronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility allows for the construction of complex carbon-carbon bonds, which are foundational to the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] However, a significant limitation of many boronic acids is their inherent instability.[5][6] Many derivatives, especially those containing heterocyclic, vinyl, or cyclopropyl motifs, are susceptible to decomposition on the benchtop via pathways like protodeboronation, oxidation, and polymerization.[5][7] This instability complicates storage, limits shelf-life, and can lead to inconsistent results and reduced yields in coupling reactions.[6]

To address this critical challenge, the N-methyliminodiacetic acid (MIDA) boronate platform was developed.[6][8] By complexing the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from a reactive sp² state to a more stable sp³ state.[8] This structural change renders the boron atom unreactive to standard anhydrous cross-coupling conditions while making the compound remarkably stable.[8][9] this compound is a bifunctional reagent within this class, offering both a protected, stable boronic acid ester at one position and a free boronic acid at the other, ready for selective chemical transformations. This guide provides a comprehensive overview of its stability profile, degradation mechanisms, and the best practices for its storage and handling to ensure its integrity and performance in research and development.

Core Stability Profile and Degradation Mechanisms

The exceptional stability of MIDA boronates, including the benzene-1,4-diboronic acid mono-ester, is their defining feature. Unlike their free boronic acid counterparts which can degrade significantly within days, MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable when stored on the benchtop under air.[4][7][9] They are also compatible with silica gel chromatography, which simplifies purification and reaction monitoring.[9]

The primary degradation pathway for a MIDA boronate is hydrolysis, which cleaves the protective MIDA group to release the free boronic acid.[9][10] Understanding the mechanisms of this hydrolysis is key to controlling the compound's stability and its strategic use in synthesis. Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis[10][11]:

-

Base-Mediated Hydrolysis: This is a rapid process, often completing within minutes at room temperature with a strong aqueous base like NaOH.[7][10] The mechanism involves the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons, not the boron atom. This pathway is exploited for the fast, controlled deprotection of the MIDA group to unmask the reactive boronic acid when needed for a subsequent reaction.[10]

-

Neutral Hydrolysis: This pathway does not require an external acid or base. It proceeds via a rate-limiting B-N bond cleavage mediated by a small cluster of water molecules.[10] This mechanism is significantly slower than the base-mediated route and is responsible for the "slow-release" of boronic acid under near-neutral or mildly basic conditions (e.g., with aqueous K₃PO₄), a feature harnessed for efficient cross-coupling of unstable boronic acids.[7][10]

The key to the stability of this compound is minimizing its exposure to conditions that favor these hydrolytic pathways, particularly moisture and high pH.

Quantitative Stability Comparison

The difference in stability between MIDA boronates and their corresponding free boronic acids is not merely qualitative. Experimental data has quantitatively demonstrated this advantage.

| Compound Class | Storage Condition | Stability Outcome | Reference |

| Free Boronic Acids (e.g., 2-furan, vinyl) | Solid, Benchtop, under air | Significant decomposition in 15 days | [7] |

| MIDA Boronates (corresponding esters) | Solid, Benchtop, under air | No detectable decomposition after ≥60 days | [6][7] |

This dramatic enhancement in stability underscores the value of the MIDA protection strategy for preserving the integrity of valuable and often sensitive boronic acid building blocks.

Recommended Storage and Handling Protocols

Based on the compound's chemical nature and primary degradation pathway, the following storage and handling procedures are recommended to maximize its shelf-life and ensure experimental reproducibility.

Long-Term Storage (Months to Years):

-

Temperature: Store at 2-8°C. While MIDA boronates are stable at room temperature, refrigeration minimizes the potential for any slow, long-term degradation and is a general best practice for valuable reagents.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is a precautionary measure to displace atmospheric moisture.

-

Container: Use a tightly sealed, opaque container to protect from light and moisture ingress.

-

Environment: Keep in a desiccator or a controlled low-humidity environment. This is the most critical factor to prevent hydrolysis.[12]

Short-Term Storage (Days to Weeks):

-

Benchtop Stability: The compound is stable on the benchtop under air for extended periods (≥60 days) with no special precautions required, provided it is kept in a sealed container when not in use.[7]

-

Handling: When weighing or dispensing the compound, do so in an environment with controlled humidity if possible. Minimize the time the container is open to the atmosphere.

Handling for Experimental Use:

-

Solvents: Use anhydrous solvents for reactions where the MIDA group is intended to remain intact.

-

Reaction Conditions: The MIDA boronate functional group is stable to anhydrous cross-coupling conditions, even at elevated temperatures (up to 80°C).[8][9]

-

Analysis: For analytical techniques like HPLC, using buffered eluents can maximize the stability of the MIDA boronate during analysis and purification.[10]

Experimental Protocol: Real-Time Stability Assessment

To validate the stability of a specific batch of this compound under defined storage conditions, a formal stability study can be conducted. This protocol outlines a systematic approach.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MIDA Boronates [sigmaaldrich.com]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. This compound, CasNo.1104665-01-1 Suzhou SuKaiLu Chemical Technology Co., Ltd. China (Mainland) [sukailuchem.lookchem.com]

A Comprehensive Technical Guide to the Spectral Analysis of Benzene-1,4-diboronic acid mono-MIDA ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise characterization of chemical compounds is a cornerstone of modern scientific research and development, particularly within the pharmaceutical and materials science sectors. Benzene-1,4-diboronic acid mono-MIDA ester stands as a key bifunctional building block, enabling iterative cross-coupling reactions for the synthesis of complex organic molecules.[1] Its utility is predicated on the selective protection of one of two boronic acid functionalities on a benzene ring, a feature that demands rigorous analytical verification. This guide provides an in-depth exploration of the spectral data integral to confirming the structure and purity of this versatile reagent, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). As a senior application scientist, the following sections are designed to not only present the expected spectral data but also to elucidate the underlying chemical principles that give rise to these spectroscopic signatures.

Molecular Structure and a Workflow for its Synthesis and Characterization

The unique structure of this compound, with one free boronic acid and one MIDA-protected boronic acid, dictates its chemical reactivity and is the basis for its spectral analysis.

Caption: Molecular Structure of this compound.

A typical workflow for the synthesis and subsequent characterization of this compound is outlined below. This process ensures the creation of the target molecule and verifies its identity and purity through multiple analytical techniques.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Due to the para-substitution on the benzene ring, a characteristic AA'BB' or two-doublet pattern is expected in the aromatic region.

| Predicted ¹H NMR Spectral Data | |

| Chemical Shift (δ) ppm | Multiplicity & Integration |

| ~ 7.8 - 8.2 | d, 2H (protons ortho to the B(OH)₂ group) |

| ~ 7.4 - 7.7 | d, 2H (protons ortho to the BMIDA group) |

| ~ 4.1 - 4.4 | d, 2H (diastereotopic protons of one CH₂ in MIDA) |

| ~ 3.9 - 4.2 | d, 2H (diastereotopic protons of the other CH₂ in MIDA) |

| ~ 2.6 | s, 3H (N-CH₃) |

| ~ 4.5 - 5.5 | br s, 2H (B(OH)₂) |

Expertise & Experience Insight: The diastereotopic nature of the methylene protons in the MIDA ester is a key indicator of the cyclic, constrained environment created by the boron chelation. The broad singlet for the B(OH)₂ protons is due to quadrupolar relaxation and exchange with trace water in the NMR solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments. The para-substituted benzene ring will show four distinct signals in the aromatic region.

| Predicted ¹³C NMR Spectral Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 169 | C=O in MIDA ester |

| ~ 135-140 | Aromatic C-B(OH)₂ |

| ~ 130-135 | Aromatic C-H ortho to B(OH)₂ |

| ~ 125-130 | Aromatic C-H ortho to BMIDA |

| ~ 120-125 | Aromatic C-BMIDA |

| ~ 62 | CH₂ in MIDA ester |

| ~ 48 | N-CH₃ |

Trustworthiness Insight: The observation of four aromatic signals is a strong confirmation of the 1,4-disubstitution pattern on the benzene ring.[2] Any deviation from this would suggest the presence of other isomers.

¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for studying boron-containing compounds, as it directly probes the environment of the boron nucleus.[3] A key feature will be the presence of two distinct boron signals, one for the sp²-hybridized boronic acid and another for the sp³-hybridized MIDA boronate.[4]

| Predicted ¹¹B NMR Spectral Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 28 - 33 | B(OH)₂ (trigonal planar) |

| ~ 9 - 13 | B-MIDA (tetrahedral) |

Authoritative Grounding: The significant upfield shift of the MIDA-protected boron is a direct consequence of its change in hybridization from sp² to sp³, a well-documented phenomenon in ¹¹B NMR spectroscopy.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational bands are expected for the O-H, C=O, and B-O bonds.

| Predicted IR Spectral Data | |

| Frequency (cm⁻¹) | Vibrational Mode |

| ~ 3200 - 3600 (broad) | O-H stretch (boronic acid) |

| ~ 3030 | Aromatic C-H stretch |

| ~ 2950 | Aliphatic C-H stretch |

| ~ 1740 | C=O stretch (ester) |

| ~ 1600, 1500 | Aromatic C=C stretch |

| ~ 1350 | B-O stretch (boronic acid) |

| ~ 800-860 | Out-of-plane C-H bend (para-substitution) |

Expertise & Experience Insight: The broadness of the O-H stretch is characteristic of the hydrogen-bonded nature of boronic acids in the solid state. The strong carbonyl absorption is a definitive marker for the MIDA ester functionality. The out-of-plane C-H bending in the 800-860 cm⁻¹ range is a reliable indicator of a 1,4-disubstituted benzene ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| ~ 277.08 | [M+H]⁺ (Calculated for C₁₁H₁₄B₂NO₆) |

| ~ 299.06 | [M+Na]⁺ (Calculated for C₁₁H₁₃B₂NNaO₆) |

Trustworthiness Insight: High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecular ion, providing an unambiguous verification of the chemical formula.

Experimental Protocols

The following are generalized procedures for the synthesis and characterization of this compound.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of MIDA boronates.[6]

-

To a stirred suspension of Benzene-1,4-diboronic acid (1.0 eq) in a suitable solvent such as dioxane or toluene, add N-methyliminodiacetic acid (MIDA) anhydride (1.0 - 1.2 eq).

-

Heat the reaction mixture at reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by an appropriate method (e.g., TLC or NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.

NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz or higher).

IR Sample Preparation

-

Acquire the IR spectrum of the solid product directly using an ATR-FTIR spectrometer.

-

Alternatively, prepare a KBr pellet containing a small amount of the sample.

MS Sample Preparation

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI), coupled with a high-resolution mass analyzer.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS is essential for its unambiguous identification and quality control. The predicted spectral data, grounded in established chemical principles and supported by data from analogous compounds, provides a robust framework for researchers in their synthetic endeavors. Adherence to the outlined experimental protocols will ensure reliable and reproducible characterization of this important chemical building block.

References

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]

-

Supporting Information - Theranostics. (n.d.). Retrieved from [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2022). Organic Syntheses, 99, 92-112. [Link]

-

1,4-Benzenediboronic acid. (n.d.). PubChem. Retrieved from [Link]

-

FT-IR spectra of PA-1, benzene-1,4-diboronic acid and PB-1. (n.d.). ResearchGate. Retrieved from [Link]

-

ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemoselective Boronic Ester Synthesis by Controlled Speciation. (2016). Angewandte Chemie International Edition, 55(34), 9975–9979. [Link]

-

4-Methoxyphenylboronic acid. (n.d.). SpectraBase. Retrieved from [Link]

-

4-(Dimethylamino)phenylboronic acid. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzene-1,4-diboronic acid-bis-MIDA ester. (n.d.). Sigma-Aldrich (Chinese). Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2022). Polymers, 14(16), 3258. [Link]

-

¹H NMR spectra of (N-methyl)-4-pyridinium boronic acid (a) and a mixture of (N-methyl)-4-pyridinium boronic acid and D-sorbitol (1:125) (b) in D2O at pD=9.30. (n.d.). ResearchGate. Retrieved from [Link]

-

A Mild and Simple Method for Making MIDA Boronates. (2020). ChemRxiv. [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. par.nsf.gov [par.nsf.gov]

- 4. mdpi.com [mdpi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Benzene-1,4-diboronic acid mono-MIDA ester: A Comprehensive Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern medicinal chemistry and drug development, the physicochemical properties of candidate molecules are paramount to their success. Among these, solubility stands as a critical gatekeeper, influencing everything from synthetic workup and purification to formulation and bioavailability. Benzene-1,4-diboronic acid mono-MIDA ester, a versatile building block in organic synthesis, particularly in the construction of complex molecules through iterative cross-coupling reactions, is no exception.[1] Its solubility profile in various organic solvents dictates its ease of handling, reaction kinetics, and purification efficiency. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical understanding and practical, field-proven methodologies for its determination. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this important chemical entity.

Understanding the Solubility of MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are valued for their stability and compatibility with a wide range of reaction conditions, a stark contrast to the often-unstable nature of their corresponding boronic acids.[2] A key feature of MIDA boronates is their generally good solubility in many common organic solvents. This property is a significant advantage, facilitating their use in homogeneous reaction mixtures and simplifying purification processes. While the parent boronic acids can sometimes exhibit poor solubility, the MIDA ester derivative often displays enhanced solubility in organic media, a difference that can be exploited for efficient separation and purification.[1][3]

While specific quantitative solubility data for this compound is not extensively published, general observations indicate its solubility in a range of common organic solvents used in synthesis.

Qualitative Solubility Observations

Based on general literature and purification protocols for MIDA boronates, a qualitative understanding of solubility can be inferred.

| Solvent Class | General Solubility Observation |

| Ethers | Tetrahydrofuran (THF) and 1,4-Dioxane are commonly used as solvents for reactions involving MIDA boronates, suggesting good solubility. |

| Chlorinated Solvents | Dichloromethane (DCM) is another frequently used reaction solvent, indicating favorable solubility. |

| Polar Aprotic Solvents | Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are often employed, suggesting good to moderate solubility.[4] |

| Aromatic Hydrocarbons | Toluene is a viable solvent for certain applications, implying at least moderate solubility. |

| Ketones | Acetone is often used in the purification of MIDA boronates by precipitation with a less polar co-solvent, indicating it is a good solvent for this class of compounds. |

| Alkanes & Ethers (less polar) | Diethyl ether and hexanes are typically used as anti-solvents to induce precipitation or for trituration, indicating poor solubility. |

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, a robust and reliable method for its determination is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility. It is a direct and accurate technique that measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Principle of the Shake-Flask Method

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Caption: Key Factors Influencing the Solubility of this compound.

Key Physicochemical Drivers:

-

Polarity of the Solute: this compound possesses both non-polar (the benzene ring) and polar (the MIDA ester and the free boronic acid) functionalities. The MIDA ester group, with its carbonyl and tertiary amine moieties, contributes significantly to the molecule's polarity and its ability to engage in dipole-dipole interactions. The free boronic acid group is capable of acting as a hydrogen bond donor and acceptor.

-

Polarity of the Solvent: Solvents with a polarity that is complementary to that of the solute will generally be more effective at dissolving it. Polar aprotic solvents like DMF and DMSO can effectively solvate the polar regions of the molecule. Ethers like THF can act as hydrogen bond acceptors.

-

Hydrogen Bonding: The presence of the boronic acid group allows for hydrogen bonding with solvents that are hydrogen bond donors or acceptors (e.g., alcohols, ethers, and ketones). This is a strong intermolecular force that can significantly enhance solubility.

-

Molecular Size and Shape: While not the dominant factor for this molecule, larger molecules can sometimes be more difficult to solvate.

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.

Conclusion: A Practical Framework for Solubility Assessment

Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity for its effective application in research and development. While a comprehensive database of its quantitative solubility in all common organic solvents is not yet established, this guide provides the foundational knowledge and a robust experimental protocol to empower scientists to determine this critical parameter. By applying the principles of intermolecular forces and employing the detailed shake-flask methodology, researchers can generate reliable solubility data, enabling them to optimize reaction conditions, streamline purification processes, and ultimately accelerate their scientific discoveries.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 230478, 1,4-Benzenediboronic acid. [Link]

-

Syrris. MIDA (N-‐methyliminodiacetic acid) solubility. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

Sources

commercial availability of Benzene-1,4-diboronic acid mono-MIDA ester

An In-Depth Technical Guide to the Commercial Availability and Application of MIDA-Protected Benzene-1,4-diboronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzene-1,4-diboronic acid mono-MIDA ester, a key building block for iterative cross-coupling in modern synthetic chemistry. It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of its commercial landscape, properties, and applications.

Introduction: The Challenge of Site-Selectivity in Di-functionalized Aromatics

Benzene-1,4-diboronic acid is a symmetrical molecule with two reactive boronic acid moieties. This symmetry presents a significant challenge in multi-step synthesis where sequential, site-selective functionalization is desired. Uncontrolled reactions often lead to a statistical mixture of mono- and di-substituted products, resulting in low yields of the target compound and complex purification challenges.

The development of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids has revolutionized this field. The MIDA ligand forms a stable, trivalent B-N dative bond with the boronic acid, effectively "masking" its reactivity under standard Suzuki-Miyaura cross-coupling conditions. This protected MIDA boronate is crystalline, air-stable, and generally unreactive until a slow-release deprotection is triggered, typically by aqueous base at room temperature. This strategic protection allows for the selective reaction of the unprotected boronic acid, followed by the in-situ deprotection and subsequent reaction of the MIDA-protected boronic acid.

The subject of this guide, (4-(dihydroxyboranyl)phenyl)boronic acid, N-methyliminodiacetic acid ester , or more commonly referred to as This compound , is the practical embodiment of this concept for the benzene-1,4-disubstitution pattern.

Commercial Availability and Supplier Specifications

This compound is commercially available from several key suppliers of fine chemicals and building blocks for organic synthesis. The availability of this reagent off-the-shelf accelerates research and development timelines by obviating the need for its multi-step synthesis and purification.

Below is a summary of representative commercial offerings. Researchers should always consult the supplier's website for the most current product specifications and safety data sheets.

| Supplier | Product Name | CAS Number | Purity | Typical Formulation |

| Sigma-Aldrich | 4-(MIDA)boronatophenylboronic acid | 957062-69-0 | ≥95% | Off-white to yellow powder |

| Combi-Blocks | 4-(MIDA)-phenylboronic acid | 957062-69-0 | 95% | Solid |

| TCI America | p-Phenylenediboronic Acid, mono-MIDA Ester | 957062-69-0 | >98.0% | Solid |

Note: This table is not exhaustive and is intended to provide a representative sample of commercially available sources. Purity and formulation may vary by batch and supplier.

Key Physicochemical Properties and Handling

Understanding the properties of this compound is critical for its successful application.

-

Stability: MIDA boronates are notably more stable than their corresponding boronic acids. They are generally stable to air and moisture, and can be handled on the benchtop for weighing and reaction setup. For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place.

-

Solubility: The compound exhibits good solubility in many common organic solvents such as THF, dioxane, and DMF, which are frequently used in cross-coupling reactions.

-

Characterization: The structure can be confirmed by standard analytical techniques. 1H NMR spectroscopy will show characteristic peaks for the aromatic protons, the N-methyl group, and the methylene protons of the MIDA ligand. 11B NMR will show a characteristic shift for the tetracoordinate MIDA-protected boron atom.

Application in Iterative Cross-Coupling: A Step-by-Step Protocol

The primary utility of this compound is in the programmed synthesis of complex molecules through iterative cross-coupling. The following is a generalized, yet detailed, protocol for a two-step sequential Suzuki-Miyaura coupling.

Workflow for Sequential Suzuki-Miyaura Coupling

Caption: Workflow for a two-step sequential cross-coupling reaction.

Detailed Experimental Protocol

Step 1: First Suzuki-Miyaura Coupling (Reaction of the Free Boronic Acid)

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the first aryl halide (Ar¹-X, 1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mono-coupled product can be purified by column chromatography.

Step 2: Deprotection of MIDA Ester and Second Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add the purified mono-coupled MIDA boronate from Step 1 (1.0 eq.), the second aryl halide (Ar²-Y, 1.0-1.2 eq.), a palladium catalyst, and a base.

-

Deprotection and Coupling: Add the solvent system. The deprotection of the MIDA group is typically achieved using a mild aqueous base (e.g., 1M NaOH or K₃PO₄) at room temperature, which then allows for the subsequent cross-coupling reaction to proceed in the same pot, often with heating.

-

Work-up and Isolation: Follow a similar work-up and purification procedure as in Step 1 to isolate the final di-substituted product (Ar¹-Ph-Ar²).

The Mechanism of MIDA Deprotection

The stability of the MIDA boronate and its controlled deprotection are key to the success of this methodology.

Caption: Simplified mechanism of MIDA boronate deprotection.

Conclusion and Future Outlook

This compound is a powerful and commercially accessible tool for the synthesis of unsymmetrically di-substituted benzene derivatives. Its robust nature and the predictable reactivity of the MIDA protecting group enable complex molecular architectures to be constructed with high levels of control and efficiency. As the demand for sophisticated molecules in drug discovery, materials science, and diagnostics continues to grow, the utility of such precisely engineered building blocks will undoubtedly increase, making them a staple in the modern synthetic chemist's toolbox.

References

The Alchemist's Stone of Modern Synthesis: An In-depth Technical Guide to MIDA Boronates

For researchers, scientists, and professionals in drug development, the quest for efficient, reliable, and automatable synthetic methodologies is relentless. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation; however, its potential has historically been hampered by the inherent instability of many boronic acid reagents.[1][2][3] This guide delves into the transformative impact of N-methyliminodiacetic acid (MIDA) boronates, a class of air-stable, crystalline solids that have revolutionized the handling and application of boronic acids in organic synthesis.[4][5] We will explore the fundamental principles of MIDA boronates, their preparation, their role in enabling "slow-release" cross-coupling, and their application in the groundbreaking strategy of iterative cross-coupling (ICC) for the streamlined synthesis of complex molecules.

The Boronic Acid Conundrum: A Challenge of Instability

Organoboron compounds, particularly boronic acids, are invaluable nucleophilic partners in palladium-catalyzed cross-coupling reactions.[6] However, their utility is often undermined by their frustrating instability. Many boronic acids, especially those with heteroaromatic, vinyl, or cyclopropyl substituents, are prone to decomposition via pathways such as protodeboronation and homocoupling.[2][7] This instability complicates their storage, purification, and efficient participation in cross-coupling reactions, often leading to diminished yields and the need for freshly prepared reagents.[1][2][8] The sensitivity of the boronic acid functional group to a wide range of synthetic reagents also necessitates its late-stage introduction in a synthetic sequence, constraining the overall synthetic design.[6][8]

MIDA Boronates: A Paradigm Shift in Boron Chemistry

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group presented a general and elegant solution to the long-standing problem of boronic acid instability.[1] By complexing the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from sp² to a more stable sp³ configuration.[3] This structural change effectively "protects" the boronic acid, rendering it remarkably stable to air, moisture, and silica gel chromatography.[4][5][9]

Unprecedented Stability and Handling

MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop.[5][10] This exceptional stability offers a significant practical advantage over their boronic acid counterparts, allowing for convenient storage, handling, and purification by standard techniques like silica gel column chromatography or recrystallization.[4][5] This chromatographic stability is a particularly powerful feature, as it enables the purification of boronic acid precursors to a high degree of purity.[9]

The Principle of Reversible Attenuation